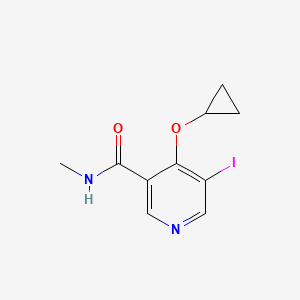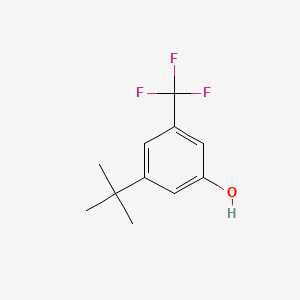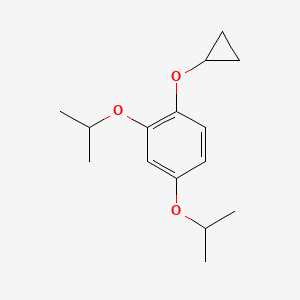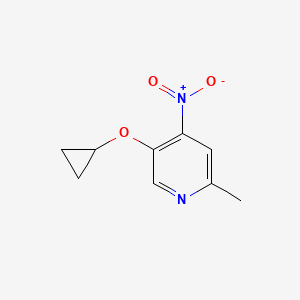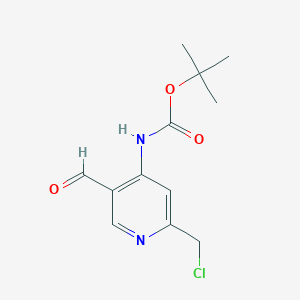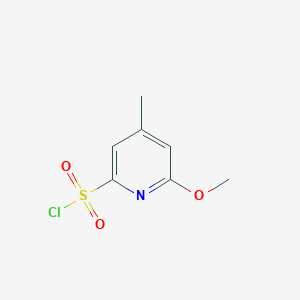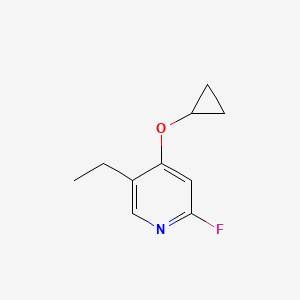
4-Cyclopropoxy-5-ethyl-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the cyclopropoxy and ethyl groups under specific conditions. Industrial production methods often involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-ethyl-2-fluoropyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring significantly influences its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-ethyl-2-fluoropyridine can be compared with other similar compounds, such as:
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
4-Cyclopropoxy-2-fluoropyridine: Another fluorinated pyridine with a different substitution pattern, leading to variations in chemical properties and applications.
5-Ethyl-2-fluoropyridine: A compound with similar structural features but lacking the cyclopropoxy group, resulting in different reactivity and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
UHNOMRFEQOIPCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
